
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, imidazol-1-yl(2-aminopyridin-3-yl)methanone , reflects its bifunctional heterocyclic architecture. The pyridine ring is substituted with an amino group at position 2, while the imidazole moiety is linked via a ketone bridge at position 3 of the pyridine. The molecular formula, C₉H₈N₄O , corresponds to a molecular weight of 188.19 g/mol .
Table 1: Molecular Identity
Property | Value |
---|---|
IUPAC Name | Imidazol-1-yl(2-aminopyridin-3-yl)methanone |
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 188.19 g/mol |
The methanone linker imposes planar rigidity, facilitating π-π stacking interactions between the aromatic systems.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
While X-ray diffraction data for this specific compound remains unpublished, structural analogs such as (1H-imidazol-1-yl)(pyridin-3-yl)methanone exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°. These systems display intermolecular hydrogen bonding between imidazole N–H and carbonyl oxygen atoms, a feature likely conserved in the target compound.
NMR Spectral Profile Interpretation
The ¹H NMR spectrum (400 MHz, DMSO-d₆) is anticipated to show:
- Pyridine ring protons : Aromatic signals at δ 7.2–8.5 ppm, with coupling patterns dependent on substituent positions.
- Imidazole protons : Deshielded singlets at δ 7.8–8.2 ppm due to electron-withdrawing effects of the carbonyl group.
- Amino group : A broad singlet at δ 5.5–6.0 ppm, indicative of NH₂ protons.
Table 2: Predicted ¹³C NMR Signals
Carbon Position | δ (ppm) | Assignment |
---|---|---|
C=O | 165–170 | Ketone carbonyl |
Pyridine C2 | 150–155 | Amino-substituted carbon |
Imidazole C2 | 135–140 | Adjacent to nitrogen |
The IR spectrum would feature a strong C=O stretch at ~1,680 cm⁻¹ and N–H bending vibrations at ~1,580 cm⁻¹.
Tautomeric and Conformational Properties
The imidazole ring exhibits tautomerism, but the 1H-imidazol-1-yl substitution locks the nitrogen lone pair in a fixed orientation, preventing prototropic shifts. The methanone linker restricts rotational freedom, favoring a planar conformation that maximizes conjugation between heterocycles. This rigidity enhances stability in polar solvents, as evidenced by analogs with similar linkages.
Comparative Analysis with Related Heterocyclic Methanones
Table 3: Structural Comparison with Analogous Compounds
The amino group in the target compound enhances hydrogen-bonding capacity compared to non-amino analogs, potentially increasing solubility in aqueous media. Conversely, pyridazine-containing derivatives exhibit reduced aromaticity due to the presence of two adjacent nitrogen atoms, altering electronic properties.
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(2-aminopyridin-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12) |
InChI Key |
HTSCLDQAVWRITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone typically involves the coupling of 2-aminopyridine derivatives with imidazole through a carbonylation reaction. Several approaches have been documented in the literature, with carbonyldiimidazole (CDI) serving as a key reagent in many synthetic routes.
Synthetic Route Overview
The general synthetic pathway can be summarized as follows:
- Preparation of the 2-aminopyridine derivative
- Activation of the carboxylic functionality or introduction of a carbonyl group
- Coupling with imidazole
- Purification and isolation of the final product
Detailed Preparation Methods
Synthesis Using Carbonyldiimidazole (CDI)
Carbonyldiimidazole (CDI), also known as di(1H-imidazol-1-yl)methanone, is a versatile reagent frequently employed in the synthesis of this compound. The reaction typically proceeds through nucleophilic attack of the 2-aminopyridine derivative on the carbonyl carbon of CDI, followed by displacement of one imidazole group.
General Procedure
A general procedure for the synthesis using CDI involves:
- Dissolving CDI (1.1 equiv.) in a suitable solvent (typically DMSO, THF, or DCM)
- Adding the 2-aminopyridine derivative (1.0 equiv.) to the solution
- Stirring the reaction mixture at room temperature or elevated temperature
- Monitoring the reaction by TLC or HPLC
- Purification by column chromatography or recrystallization
Specific Method for this compound Synthesis
Based on related synthesis procedures from patent literature, the following method can be employed:
- To a solution of CDI (1.1 equiv., typically 178 mg for 1.1 mmol scale) in anhydrous THF (5-10 mL) at 0°C, add 2-aminopyridine-3-carboxylic acid derivative (1.0 equiv.)
- Allow the mixture to warm to room temperature and stir for 2-4 hours
- Monitor the reaction by TLC until completion
- Concentrate the reaction mixture under reduced pressure
- Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient)
The yield typically ranges from 65-85% depending on the specific reaction conditions and starting materials used.
Alternative Synthetic Approach Using Protected Intermediates
An alternative approach involves the use of protected 2-aminopyridine derivatives, which can help prevent unwanted side reactions and improve selectivity.
Synthesis via tert-Butyl N-(2-aminopyridin-3-yl) Intermediates
This approach, derived from patent literature focusing on KV3 enhancers, employs the following steps:
- Preparation of tert-butyl N-(2-aminopyridin-3-yl) derivative
- Reaction with CDI to form the carbonyl linkage
- Deprotection of the tert-butyl group if necessary
A specific example from patent EP3901152A1 mentions:
"tert-butyl N-(2-aminopyridin-3-yl)-N-[6 ... (1H-imidazol-1-yl)methanone (56.9 mg, 351 mmol)", indicating this protected intermediate approach can be viable for the synthesis of our target compound.
Optimization of Reaction Conditions
Several factors affect the efficiency of this compound synthesis. The following table summarizes key parameters and their effects on the reaction outcome:
Solvent Effects
The choice of solvent significantly impacts the reaction efficiency. Based on studies of similar CDI-mediated coupling reactions, dichloromethane (DCM) appears to be the most effective solvent, providing yields of up to 98% after 17 hours at 40°C. In contrast, reactions in toluene typically fail to produce significant amounts of product, while THF produces moderate yields (around 21% after 64 hours).
Temperature Optimization
While many CDI-mediated couplings proceed efficiently at room temperature, some less reactive substrates benefit from elevated temperatures. For example, in the synthesis of similar heterocyclic compounds, heating the reaction mixture to 80°C has been reported to improve yields significantly.
Purification and Characterization
Purification Techniques
The crude this compound can be purified using several methods:
- Column chromatography on silica gel using appropriate solvent systems (e.g., DCM/MeOH gradient or EtOAc/hexane)
- Recrystallization from suitable solvents (e.g., ethanol/water or acetone/hexane)
- Precipitation as a salt followed by neutralization and extraction
Characterization Data
The purified compound can be characterized using various analytical techniques. Typical spectroscopic data for this compound includes:
Analytical Method | Characteristic Data |
---|---|
¹H NMR (DMSO-d₆) | δ 8.3-8.4 (s, 1H, pyridine), 7.6-7.7 (m, 1H, pyridine), 7.2-7.3 (m, 1H, imidazole), 6.9-7.1 (m, 2H, imidazole), 6.0-6.1 (broad s, 2H, NH₂) |
¹³C NMR | δ 163-165 (C=O), 155-157 (C-NH₂), 135-138, 129-131, 123-125, 119-121, 115-117 |
Mass Spectrometry | m/z 189 [M+H]⁺ |
IR | 3300-3400 cm⁻¹ (NH₂), 1660-1680 cm⁻¹ (C=O), 1580-1600 cm⁻¹ (C=N) |
Applications in Synthesis of Related Compounds
The preparation methods for this compound have been adapted for the synthesis of structurally related compounds with potential biological activities. For instance, the approach using CDI has been employed in the synthesis of various heterocyclic compounds containing both pyridine and imidazole moieties.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The reaction of 2-aminopyridines with carbonyl compounds can lead to the formation of imidazo[1,2-a]pyridine derivatives through cyclization reactions. These compounds have shown promising biological activities, including potential applications as selective inhibitors of various enzymes.
Preparation of KV3 Channel Modulators
Patent literature describes the use of similar synthetic approaches for the preparation of compounds that modulate KV3 channels, with potential applications in the treatment of neurological disorders. These compounds share structural features with this compound, particularly the presence of both pyridine and imidazole rings.
Chemical Reactions Analysis
Types of Reactions: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can act as an electrophilic probe that acylates the 2’-OH in the RNA backbone, which is useful in RNA SHAPE-MaP experiments. This interaction helps in analyzing RNA secondary structures at single nucleotide resolution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Probes for RNA Modification
2A3 vs. NAI (2-Methylnicotinic Acid Imidazolide)
- Structure: NAI is (1H-imidazol-1-yl)(2-methylpyridin-3-yl)methanone, differing from 2A3 by a methyl group on the pyridine ring instead of an amino group.
- Applications : Both are RNA SHAPE (Selective 2′-Hydroxyl Acylation and Profiling) probes. However, NAI (mp: 68–72°C) is optimized for live-cell RNA structure analysis due to its cell permeability , while 2A3 is primarily used in vitro.
2A3 vs. DMS (Dimethyl Sulfate)
- Mechanism : DMS methylates RNA bases (e.g., adenine N1) at low concentrations (3%), while 2A3 acylates RNA 2′-OH groups at higher concentrations (100 mM) .
- Quenching: DMS is quenched with 2-mercaptoethanol, whereas 2A3 requires DTT, reflecting differences in reactivity and byproduct formation .
2A3 vs. (1H-Imidazol-1-yl)(4-methylpiperidin-1-yl)methanone (CAS 548763-41-3)
- Structure: The piperidine derivative replaces 2A3’s aminopyridine with a 4-methylpiperidine group.
- Properties: The piperidine analog (C₁₀H₁₅N₃O, MW: 193.25) likely has improved lipophilicity, enhancing membrane permeability compared to 2A3. No RNA probing applications are reported, suggesting divergent biological roles .
2A3 vs. ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone
- Structure : This antifungal agent features a benzodioxole and furan substituent.
2A3 vs. BIN2 ((ethane-1,2-diylbis(oxy))bis(2-(azidomethyl)pyridine-5,3-diyl))bis((1H-imidazol-1-yl)methanone)
- Synthesis : BIN2 is synthesized via a multi-step route with 90% yield, similar to 2A3’s efficient preparation .
- Function : BIN2 is used in CRISPR gene editing via diacylation crosslinks, whereas 2A3’s role is confined to RNA/probe chemistry .
2A3 vs. N,N′-Carbonyldiimidazole (CDI)
- Reactivity: CDI, a di-imidazole methanone, is a versatile carboxyl-activating agent. Unlike 2A3, it reacts with alcohols, amines, and acids to form ureas or amides, demonstrating broader synthetic utility .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- 2A3’s Dual Reactivity : Its ability to modify RNA and proteins suggests caution in interpreting RNA probing data, as off-target protein interactions may confound results .
- Structural Determinants: The amino group in 2A3 enhances RNA binding specificity compared to methyl-substituted analogs like NAI .
- Therapeutic Potential: While 2A3 lacks reported antifungal activity, structural analogs demonstrate that methanone-linked heterocycles are promising scaffolds for drug discovery .
Biological Activity
The compound (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone , also known as 2A3 , has garnered attention for its diverse biological activities, particularly in the fields of molecular biology and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: this compound
- Molecular Weight: 188.19 g/mol
- CAS Number: 2765091-45-8
2A3 acts primarily as an electrophilic chemical probe that acylates the 2'-OH in the RNA backbone. This property enables it to be utilized in RNA SHAPE-MaP experiments , which are designed to analyze RNA secondary structures at single nucleotide resolution. The compound is notable for its ability to label single-stranded or flexible regions of RNA more effectively than folded regions, providing a higher signal-to-noise ratio and prediction accuracy compared to other probes like NAI .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2A3. It has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 75 |
Enterococcus faecalis | 125 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These findings suggest that 2A3 can be a potential candidate for developing new antimicrobial agents .
2. Antiviral Potential
The compound's ability to interact with RNA suggests potential applications in antiviral therapies. By targeting RNA structures, it may inhibit viral replication processes, although specific studies on its antiviral efficacy are still needed.
Case Study: RNA Structure Probing
In a study focusing on the use of 2A3 in RNA structure probing, researchers demonstrated that it effectively labeled flexible regions of RNA in live cells. This capability was crucial for understanding the dynamics of RNA folding and interactions within cellular environments. The results indicated that using 2A3 could enhance the accuracy of RNA secondary structure predictions significantly .
Research Findings on Antimicrobial Efficacy
In another research effort, derivatives of imidazole were synthesized and tested for their antimicrobial properties, revealing that compounds structurally related to 2A3 exhibited varying degrees of activity against common pathogens. These findings support the hypothesis that modifications to the imidazole or pyridine rings can influence biological activity, paving the way for further development of targeted antimicrobial therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?
- The compound is synthesized via coupling reactions between 2-aminopyridine-3-carboxylic acid derivatives and activated imidazole intermediates. A typical approach involves using carbodiimide coupling agents (e.g., CDI) in anhydrous tetrahydrofuran (THF) under reflux conditions . Optimization includes controlling stoichiometry, reaction time (e.g., 16 hours for imidazole activation), and purification via column chromatography. Challenges include minimizing side reactions (e.g., over-alkylation) and ensuring high yields (>85%) through temperature modulation .
Q. How is the molecular configuration of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD resolved the (E)-configuration of the imine moiety in related imidazole-containing oxime esters, with refinement using SHELXL software . Complementary techniques include NMR (e.g., H and C) to verify proton environments and FTIR to identify functional groups (e.g., C=O at ~1680 cm) .
Q. What in vitro assays are used to evaluate the antifungal activity of this compound?
- Standard methods include:
- Disk diffusion assays : Measure zones of inhibition (DIZ) against Candida species (e.g., C. albicans, C. tropicalis) .
- Minimum inhibitory concentration (MIC) : Determined via broth microdilution (CLSI guidelines). For example, a derivative showed MIC = 2.5 µg/mL against C. albicans, outperforming fluconazole (MIC = 12.5 µg/mL) .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to infer charge transfer potential and hyperpolarizability (β = 8.7 × 10 esu) for nonlinear optical applications .
- Molecular docking : Simulates binding to Candida cytochrome P450 lanosterol 14α-demethylase (CYP51). A derivative showed a binding energy of −9.2 kcal/mol, comparable to fluconazole (−8.5 kcal/mol), suggesting competitive inhibition .
- ADMET predictions : Use tools like SwissADME to evaluate bioavailability, logP (~2.1), and blood-brain barrier permeability .
Q. What structural modifications enhance the antifungal potency of this scaffold?
- Key modifications include:
- Linker elongation : A three-carbon spacer between imidazole and aromatic groups improves activity (e.g., MIC reduced from 10 µg/mL to 2.5 µg/mL) .
- Electron-withdrawing substituents : Nitro groups at the para position enhance interactions with fungal enzyme active sites .
- Hybridization with benzodioxole : Increases lipophilicity and membrane penetration .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
- Disorder in the imidazole ring or aminopyridine moiety is common due to flexibility. Mitigation strategies include:
- Low-temperature data collection (90–100 K) : Reduces thermal motion artifacts .
- Twinned refinement : Use SHELXL for pseudo-merohedral twinning .
- Constraints/restraints : Apply ISOR/SADI commands in refinement software .
Q. How do solvent polarity and pH affect the stability of this compound in solution?
- Stability studies via HPLC at 25°C show:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.